Acid Red 29, also known as Chromotrope 2R, is an azo dye characterized by its vibrant red color, widely used in various industrial applications, particularly in textiles and food products. Its chemical structure features a diazo group (-N=N-), which is responsible for its color properties. The molecular formula of Acid Red 29 is CHNOS, and it exhibits a sulfonic acid group that enhances its solubility in water, making it suitable for dyeing processes.
The biological activity of Acid Red 29 has raised concerns due to its potential toxicity. Research indicates that exposure to azo dyes can lead to various health issues, including carcinogenic effects upon metabolic activation. The dye can undergo reductive cleavage in biological systems, producing potentially harmful aromatic amines that may contribute to genotoxicity and other adverse effects . Additionally, its effects on aquatic organisms have been documented, highlighting the need for careful management of wastewater containing such compounds.
The synthesis of Acid Red 29 typically involves the following steps:
This method allows for the introduction of various substituents on the aromatic rings, which can modify the dye's properties and solubility .
Acid Red 29 finds extensive use across several industries:
Interaction studies involving Acid Red 29 often focus on its reactivity with other compounds and its degradation pathways. For example:
Acid Red 29 belongs to a class of compounds known as azo dyes. Here are some similar compounds along with comparisons highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acid Red 73 | CHNOS | Similar structure but different chromophore; used in textiles |
| Direct Red 81 | CHNOS | Contains fewer sulfonic acid groups; used primarily for cotton |
| Reactive Black 5 | CHNOS | A reactive dye that forms covalent bonds with fibers; higher fixation rates |
Acid Red 29's unique combination of sulfonic groups and specific chromophoric structure allows it to exhibit distinct solubility and dyeing properties compared to these similar compounds. Its effectiveness in various applications while posing potential health risks underscores the importance of ongoing research into safer alternatives and degradation methods.
Acid red 29(2-) exhibits the molecular formula C₁₆H₁₀N₂O₈S₂ in its dianionic form, representing the deprotonated state of the compound [14]. The corresponding disodium salt form carries the molecular formula C₁₆H₁₀N₂Na₂O₈S₂ with a molecular weight of 468.37 grams per mole [1] [2]. The free acid form of the compound demonstrates a molecular weight of 424.4 grams per mole when both sulfonic acid groups remain protonated [8].
The compound is systematically named as 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate in its dianionic form [14]. Alternative nomenclature includes 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-3-(phenylazo)-, disodium salt, reflecting its structural composition [1]. The Chemical Abstracts Service registry number for the disodium salt form is 4197-07-3 [2] [21].
| Parameter | Value |
|---|---|
| Molecular Formula (dianionic) | C₁₆H₁₀N₂O₈S₂ [14] |
| Molecular Formula (disodium salt) | C₁₆H₁₀N₂Na₂O₈S₂ [1] |
| Molecular Weight (disodium salt) | 468.37 g/mol [1] [2] |
| Molecular Weight (free acid) | 424.4 g/mol [8] |
| Monoisotopic Mass | 467.967396 Da [1] |
The molecular architecture of acid red 29(2-) is characterized by a naphthalene backbone substituted with hydroxyl groups at positions 4 and 5, sulfonic acid groups at positions 2 and 7, and an azo linkage (-N=N-) connecting a phenyl ring at position 3 [8] [14]. This structural arrangement classifies the compound as a single azo class dye with a naphthalenesulfonic acid core [2].
The azo chromophore (-N=N-) represents the primary chromophoric system responsible for the compound's color properties [2]. The phenyl diazenyl substituent at position 3 of the naphthalene ring system contributes to the extended conjugation network [8]. The two hydroxyl substituents at positions 4 and 5 participate in intramolecular hydrogen bonding and influence the electronic distribution within the aromatic system [8].
The sulfonic acid groups positioned at the 2 and 7 positions of the naphthalene ring enhance water solubility and provide ionizable sites for acid-base behavior [1] [2]. In aqueous solution, these sulfonic acid groups readily deprotonate to form the corresponding sulfonate anions, resulting in the dianionic species [14].
The compound exists as a conjugate acid of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate, indicating the relationship between the protonated and deprotonated forms [8]. The structural configuration allows for resonance stabilization through the extended aromatic system encompassing both the naphthalene core and the phenyl ring connected via the azo bridge [2].
Acid red 29(2-) typically presents as a reddish-brown powder in its solid state [21]. The compound exhibits a light brown red powder appearance when isolated as the disodium salt [21]. Under standard laboratory conditions at 20°C, the material maintains a solid physical state [21].
The compound demonstrates sensitivity to light, requiring storage under appropriate conditions to prevent photodegradation [21]. The crystalline or powder form of acid red 29(2-) appears stable under normal laboratory storage conditions when protected from excessive light exposure [21].
Color characteristics in the solid state range from reddish-brown to light brown red, depending on the specific salt form and degree of hydration [21]. The intense coloration results from the extended conjugation system incorporating the azo chromophore and the naphthalene aromatic framework [2].
| Physical Property | Characteristic |
|---|---|
| Physical State (20°C) | Solid [21] |
| Appearance | Reddish-brown powder [21] |
| Color | Light brown red [21] |
| Light Sensitivity | Sensitive to light [21] |
| Stability | Stable under normal laboratory conditions [21] |
Acid red 29(2-) demonstrates significant water solubility due to the presence of ionic sulfonate groups in its structure [2] [21]. The compound exhibits a water solubility of approximately 1 milligram per milliliter under standard conditions [21]. This aqueous solubility enables the formation of characteristic red-orange solutions when dissolved in water [2].
The sulfonic acid functionality, present at positions 2 and 7 of the naphthalene ring, contributes substantially to the hydrophilic character of the molecule [1] [2]. In aqueous solution, the compound readily dissociates to form the corresponding dianionic species, enhancing solubility through electrostatic interactions with water molecules [14].
Temperature effects on aqueous solubility have been documented, with increased solubility observed at elevated temperatures [2]. The ionic nature of the disodium salt form promotes dissolution in aqueous media through ion-dipole interactions [1].
The solubility profile of acid red 29(2-) in organic solvents varies considerably based on solvent polarity and the specific ionic form of the compound [2]. The compound shows moderate solubility in alcohol solvents, appearing red with a light purple hue in alcoholic solutions [2]. Acetone solutions of the compound exhibit similar red light purple coloration [2].
Non-polar organic solvents generally demonstrate poor compatibility with acid red 29(2-) due to the ionic sulfonate groups and the hydrophilic character of the molecule [2]. The compound remains largely insoluble in most other organic solvents, reflecting the predominant ionic character of the sulfonate functionalities [2].
| Solvent System | Solubility Behavior | Color Characteristics |
|---|---|---|
| Water | Soluble (1 mg/mL) [21] | Red-orange [2] |
| Alcohol | Moderately soluble [2] | Red light purple [2] |
| Acetone | Moderately soluble [2] | Red light purple [2] |
| Other organic solvents | Insoluble [2] | - |
The ultraviolet-visible absorption spectrum of acid red 29(2-) exhibits a characteristic absorption maximum at 508 nanometers in aqueous solution [25]. This absorption peak corresponds to the π-π* electronic transition within the extended conjugated system encompassing the azo chromophore and the naphthalene aromatic framework [25].
The compound demonstrates significant molar absorptivity at its absorption maximum, contributing to its utility as a colorimetric reagent [25]. The absorption characteristics result from the electronic transitions within the delocalized π-electron system that extends across the azo bridge connecting the phenyl and naphthalene ring systems [25].
Solvent effects on the absorption spectrum have been documented, with aqueous solutions providing optimal conditions for spectroscopic analysis [25]. The absorption profile reflects the electronic structure of the dianionic form predominant in neutral to alkaline aqueous solutions [25].
| Spectroscopic Parameter | Value |
|---|---|
| Absorption Maximum (λmax) | 508 nm [25] |
| Solvent System | Aqueous [25] |
| Electronic Transition | π-π* [25] |
The infrared spectrum of acid red 29(2-) displays characteristic absorption bands corresponding to the various functional groups present in the molecular structure [52]. The azo chromophore (-N=N-) typically exhibits absorption in the region of 1528-1547 cm⁻¹, representing the characteristic stretching vibration of the nitrogen-nitrogen double bond [52].
Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, reflecting the presence of both naphthalene and phenyl ring systems [52] [54]. The hydroxyl groups at positions 4 and 5 of the naphthalene ring contribute broad absorption bands in the 3200-3600 cm⁻¹ region characteristic of O-H stretching vibrations [54].
Sulfonate group vibrations manifest as strong absorption bands, with asymmetric and symmetric S=O stretching modes appearing in the 1100-1300 cm⁻¹ region [54]. Carbon-nitrogen stretching vibrations associated with the azo linkage typically occur around 1273 cm⁻¹ [52].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Azo (-N=N-) | 1528-1547 [52] | N=N stretching |
| Aromatic C=C | 1400-1600 [52] [54] | C=C stretching |
| Hydroxyl (-OH) | 3200-3600 [54] | O-H stretching |
| Sulfonate (S=O) | 1100-1300 [54] | S=O stretching |
| C-N (azo linkage) | ~1273 [52] | C-N stretching |
Acid red 29(2-) exhibits complex pH-dependent behavior due to the presence of multiple ionizable sites within its molecular structure [2] . The sulfonic acid groups demonstrate strong acidity and remain deprotonated across most pH ranges encountered in typical aqueous solutions [2]. The compound forms stable complexes with metal ions between pH 1.0-3.0, indicating structural stability under acidic conditions .
The hydroxyl groups at positions 4 and 5 of the naphthalene ring system contribute to pH-sensitive behavior, with potential for protonation under highly acidic conditions [2]. At extremely low pH values, structural modifications may occur through protonation of the azo nitrogen atoms or hydroxyl functionalities [2].
Under basic conditions, the compound maintains its dianionic form with both sulfonic acid groups fully deprotonated [2] [14]. The structural integrity of the azo chromophore remains intact across the physiologically relevant pH range .
The color characteristics of acid red 29(2-) demonstrate significant pH dependence, with distinct color transitions observed under different acidic and basic conditions [2]. In aqueous solution under neutral conditions, the compound exhibits a characteristic red-orange coloration [2].
Upon addition of hydrochloric acid to aqueous solutions, the compound undergoes a color transition to red-orange, indicating structural changes associated with protonation events [2]. Treatment with concentrated sulfuric acid produces a wine red coloration, which transitions to pink upon dilution [2].
Basic conditions induced by sodium hydroxide addition result in a deep red wine coloration [2]. Nitric acid treatment initially produces a red coloration that subsequently shifts to orange, demonstrating the sensitivity of the chromophoric system to acidic environments [2].
| Medium | Color Transition |
|---|---|
| Aqueous (neutral) | Red-orange [2] |
| Hydrochloric acid | Red-orange [2] |
| Concentrated sulfuric acid | Wine red [2] |
| Diluted sulfuric acid | Pink [2] |
| Sodium hydroxide | Deep red wine [2] |
| Nitric acid | Red → Orange [2] |